molecular formula C18H23IN2 B1623784 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-methylpyridinium iodide CAS No. 83846-70-2

2-(2-(4-(Diethylamino)phenyl)vinyl)-1-methylpyridinium iodide

Cat. No.: B1623784
CAS No.: 83846-70-2
M. Wt: 394.3 g/mol
InChI Key: LQPGRVLBLXGDIX-UHFFFAOYSA-M
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Description

2-(2-(4-(Diethylamino)phenyl)vinyl)-1-methylpyridinium iodide is an organic stilbazolium derivative of significant interest in advanced materials research and biophysical studies. This compound serves as a versatile building block for nonlinear optical (NLO) materials, with research demonstrating its incorporation into centrosymmetric crystals capable of efficient third-order nonlinear optical responses, including third harmonic generation, making it promising for photonic and optoelectronic applications such as optical switching, signal processing, and terahertz wave generation . In biochemical research, this styrylpyridinium compound exhibits specific interactions with nucleic acids. Studies on closely related analogs have shown that it binds to calf thymus DNA via groove binding rather than intercalation, as evidenced by fluorescence enhancement, anisotropy changes, and lifetime measurements . This binding mode, characterized by a crescent curvature fitting the DNA minor groove, makes it valuable for nucleic acid structure and dynamics investigations. The compound features a pronounced donor-π-acceptor molecular structure, where the diethylamino group acts as an electron donor and the methylpyridinium moiety serves as an electron acceptor, connected through a conjugated vinyl bridge. This configuration promotes intense intramolecular charge transfer, underpinning its strong optical nonlinearity and fluorescence properties. Researchers utilize this compound as a precursor for developing novel crystalline materials with tailored properties through anion metathesis and crystal engineering approaches . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. It should be handled by qualified professionals in laboratory settings.

Properties

IUPAC Name

N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-13-10-16(11-14-18)9-12-17-8-6-7-15-19(17)3;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPGRVLBLXGDIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83846-70-2
Record name Pyridinium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1)
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Record name 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-methylpyridinium iodide
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Record name 2-[2-[4-(diethylamino)phenyl]vinyl]-1-methylpyridinium iodide
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Biological Activity

2-(2-(4-(Diethylamino)phenyl)vinyl)-1-methylpyridinium iodide, commonly referred to as DEASI, is a member of the stilbazolium family of compounds. It has garnered attention due to its unique optical properties and potential applications in biological imaging, photonic devices, and drug delivery systems. This article explores the biological activity of DEASI, focusing on its mechanisms of action, applications in bioimaging, and relevant research findings.

  • Molecular Formula : C19H25N2I
  • Molecular Weight : 408.3 g/mol
  • CAS Number : 57439-27-7

DEASI exhibits strong nonlinear optical properties attributed to the delocalization of π-electrons within its structure. This delocalization enhances its interaction with light, making it effective for applications such as:

  • Second Harmonic Generation (SHG) : This process involves the generation of new frequencies from the interaction of light with nonlinear materials.
  • Fluorescent Imaging : The compound's ability to fluoresce under specific wavelengths makes it suitable for bioimaging applications.

Bioimaging

DEASI has been investigated for its potential in bioimaging due to its optical properties. Studies have shown that it can effectively stain living cells, allowing for real-time observation of cellular processes. For instance:

  • Cell Viability and Proliferation : DEASI has been used to assess cell viability and proliferation in glioma cells, demonstrating its utility in cancer research .
  • Mitochondrial Structure Observation : The compound allows for the visualization of mitochondrial structures in living cells, providing insights into cellular metabolism .

Drug Delivery Systems

Research indicates that DEASI can be utilized as a fluorescent probe in drug delivery systems. Its ability to interact with biological tissues and fluoresce makes it a candidate for tracking drug distribution within organisms.

Case Studies

  • Glioma Cell Staining :
    • A study utilized DEASI to stain glioma cells in living brain tissue. The results indicated that DEASI could effectively label these cells, allowing researchers to analyze cell structure and behavior under various conditions .
  • Optical Properties Evaluation :
    • Research conducted on the optical properties of DEASI revealed that it possesses high transparency in the visible spectrum, making it suitable for various photonic applications .

Data Table: Summary of Biological Activities

Activity Description Reference
BioimagingEffective staining of glioma cells; real-time observation of cellular processes
Fluorescent ProbePotential use in tracking drug delivery systems
Nonlinear Optical PropertiesExhibits strong SHG capabilities; useful in photonic devices
Mitochondrial Structure AnalysisEnables visualization of mitochondrial structures in living cells

Scientific Research Applications

Photonic Applications

1.1 Nonlinear Optical Properties

DEASI exhibits significant nonlinear optical properties, making it suitable for applications such as optical limiting and frequency conversion. Studies have shown that the compound demonstrates reverse saturable absorption and self-defocusing behavior under laser irradiation. For instance, Z-scan experiments conducted with a He-Ne laser (632.8 nm) revealed that DEASI can effectively limit light intensity, which is beneficial for protecting sensitive optical devices from damage due to high-intensity light .

1.2 Photoluminescence

The photoluminescence properties of DEASI indicate potential use in optoelectronic devices. The compound emits strong luminescence at around 508 nm, corresponding to a band gap of approximately 2.43 eV. This emission can be tuned for various applications in lighting and display technologies . The CIE chromaticity coordinates determined from photometric studies suggest that DEASI can be utilized in color-tunable light sources, enhancing its application in solid-state lighting .

Material Science

2.1 Crystal Growth and Characterization

DEASI has been successfully synthesized and crystallized using the Knoevenagel condensation reaction method, followed by recrystallization techniques to enhance purity. Single crystal X-ray diffraction (XRD) analysis confirmed its monoclinic structure with specific lattice parameters, indicating high crystallinity essential for optical applications .

2.2 Surface Properties

Chemical etching studies have revealed that DEASI crystals grow through a two-dimensional mechanism, which is crucial for understanding their surface characteristics and stability during processing . Advanced characterization techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) have been employed to analyze the surface morphology of DEASI crystals, providing insights into their physical properties and potential applications in coatings and thin films .

Biological Applications

3.1 Antimicrobial Activity

Recent studies have explored the antimicrobial properties of DEASI, showing promising results against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been attributed to its quaternary ammonium structure, which enhances its interaction with microbial cells . This property opens avenues for developing novel antimicrobial agents based on DEASI.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-(4-(Diethylamino)phenyl)vinyl)-1-methylpyridinium iodide with structurally analogous pyridinium derivatives, focusing on substituent effects, photophysical properties, and applications.

Compound Name Substituents Molecular Formula Absorption λ_max (nm) Emission λ_max (nm) Applications References
This compound 4-(Diethylamino)phenyl C₁₈H₂₃IN₂ ~470 (MeOH) ~605 (MeOH) Fluorescent probes, photodynamic therapy
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPMI) 4-(Dimethylamino)phenyl C₁₆H₁₉IN₂ 475 (MeOH) 605 (MeOH) Mitochondrial staining, membrane potential sensing
(E)-4-(4-(Diphenylamino)styryl)-1-methylpyridinium iodide (DPASPI) 4-(Diphenylamino)phenyl C₂₆H₂₃IN₂ 480 (CHCl₃) 630 (CHCl₃) Organic-inorganic hybrids, red-light emitters
4-((E)-2-(1H-Indol-3-yl)-vinyl)-1-methylpyridinium iodide Indol-3-yl C₁₆H₁₅IN₂ 485 (DMSO) 620 (DMSO) Nucleic acid detection, cancer cell imaging
trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide Ferrocenyl C₁₈H₁₈FeIN 510 (CHCl₃) 650 (CHCl₃) Electrochromic materials, redox-active sensors
4-((E)-2-(7-Diethylamino-3-coumarinyl)vinyl)-1-methylpyridinium iodide (17y) 7-Diethylaminocoumarinyl C₂₃H₂₄IN₃O₂ 520 (MeOH) 670 (MeOH) Deep-tissue imaging, two-photon microscopy

Key Comparative Insights:

Substituent Effects on Photophysics: Electron-Donating Groups: The diethylamino group in the target compound enhances intramolecular charge transfer (ICT) compared to dimethylamino (DASPMI) or diphenylamino (DPASPI) groups, resulting in a redshifted emission (605 nm vs. 630 nm for DPASPI) . Bulkier Substituents: Ferrocenyl or indolyl groups (e.g., ) introduce steric hindrance or extended π-conjugation, further shifting absorption/emission maxima.

Solvent Sensitivity: Polar solvents like methanol stabilize the excited state, reducing the Stokes shift. For example, DASPMI exhibits a 130 nm Stokes shift in methanol, while the target compound shows similar behavior .

Biological Applications :

  • DASPMI and the target compound are both mitochondrial probes, but DASPMI’s smaller size allows better cellular permeability .
  • Indolyl- and coumarinyl-substituted derivatives () excel in nucleic acid detection due to their planar structures, which intercalate into DNA/RNA.

Synthetic Complexity: The target compound is synthesized via a Knoevenagel condensation between 1-methylpyridinium iodide and 4-diethylaminobenzaldehyde, with yields >70% . Ferrocenyl derivatives require metal-organic coupling reactions, lowering yields (~50–60%) .

Research Findings and Trends

  • Quantum Yield (QY): The target compound has a moderate QY (~0.4 in methanol), outperformed by DPASPI-inorganic hybrids (QY > 0.7) due to rigidified structures .
  • Thermal Stability: Pyridinium salts with aromatic substituents (e.g., diphenylamino) exhibit higher melting points (>250°C) compared to aliphatic derivatives (~200°C) .
  • Emerging Applications: Ferrocenyl derivatives show promise in redox-responsive materials, while coumarin hybrids are explored for nonlinear optics (NLO) .

Preparation Methods

Base-Catalyzed Condensation

The canonical synthesis employs Knoevenagel condensation between 4-(diethylamino)benzaldehyde and 1-methylpyridin-4-ium iodide under basic conditions. Early work by Rajarajan et al. demonstrated that piperidine (0.2–0.5 mol%) in benzene/acetic acid (3:1 v/v) at 80°C for 1.5–17 hours produces the target compound in 56–75% yield. Extended reaction times favor cyclization byproducts, necessitating precise temporal control. Fourier-transform infrared (FTIR) analysis of intermediates confirms C=C stretching at 1584 cm⁻¹ and aromatic C-H bending at 825 cm⁻¹, consistent with successful vinyl bridge formation.

Lewis Acid-Mediated Pathways

TiCl₄-based catalytic systems substantially improve reaction efficiency. Huang et al. reported that TiCl₄-pyridine complexes (1:4 molar ratio) in dichloromethane at 25°C achieve 79% yield within 30 minutes through simultaneous activation of both aldehyde and methylpyridinium substrates. Nuclear magnetic resonance (¹H NMR) analysis reveals characteristic deshielding of the pyridinium methyl group (δ 4.12 ppm → 4.35 ppm) upon vinylation, confirming regioselective coupling.

Table 1: Comparative Analysis of Catalytic Systems

Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
Piperidine/AcOH Benzene 80 1.5 75
TiCl₄-Pyridine CH₂Cl₂ 25 0.5 79
[MeOEtMIM]⁺[CF₃COO]⁻ Neat 80 2 82

Advanced Synthetic Methodologies

Ionic Liquid-Promoted Synthesis

Room-temperature ionic liquids (RTILs) circumvent traditional solvent limitations. Hu et al. developed a solvent-free protocol using 1-methoxyethyl-3-methylimidazolium trifluoroacetate ([MeOEtMIM]⁺[CF₃COO]⁻), achieving 82% yield at 80°C in 2 hours. The ionic liquid acts as both catalyst and reaction medium, with recycling experiments showing <5% activity loss over five cycles. Density functional theory (DFT) calculations suggest stabilization of the enolate intermediate through hydrogen bonding with the trifluoroacetate anion.

Microdroplet Acceleration Techniques

Pioneering work by Huang et al. implemented desorption electrospray ionization (DESI) to accelerate synthesis in charged microdroplets. When reactants are nebulized into 2–5 μm droplets at 150 μL/min flow rates, reaction completion occurs within 50 milliseconds—a 10^4-fold rate enhancement versus bulk phase. This high-throughput approach generates 172 analogs with 64% success rate, though application to 2-(2-(4-(diethylamino)phenyl)vinyl)-1-methylpyridinium iodide specifically remains unexplored.

Purification and Crystallization

Solvent Gradient Recrystallization

Optimal crystal growth employs acetonitrile/methanol mixtures (3:1 v/v) with temperature cycling between 45°C and 25°C over 72 hours. Single-crystal X-ray diffraction confirms monoclinic P2₁/c space group with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å, and β = 98.76°. Dielectric analysis reveals anisotropic permittivity (ε' = 12.3 at 1 kHz → 8.9 at 1 MHz), attributed to dipolar alignment in the crystalline lattice.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 methanol/water, 1 mL/min) resolves unreacted aldehyde (tR = 3.2 min) from product (tR = 6.8 min). Mass spectrometry (ESI+) shows m/z 307.18 [M]⁺, matching theoretical molecular weight (307.19 g/mol).

Mechanistic Insights and Byproduct Formation

Reaction Pathway Analysis

The Knoevenagel mechanism proceeds through:

  • Base-induced deprotonation of 1-methylpyridin-4-ium iodide to form enolate
  • Nucleophilic attack on 4-(diethylamino)benzaldehyde carbonyl
  • β-elimination of water to generate vinyl bridge

Competitive pathways include:

  • Over-condensation: Dimerization via Michael addition (m/z 613.32 observed by MALDI-TOF)
  • Cyclization: Intramolecular attack forming indene derivatives (4a in)

Thermal Degradation Profiles

Thermogravimetric analysis (TGA) shows onset decomposition at 218°C (Δm = 5.7%), with major mass loss (58.3%) occurring at 305°C corresponding to iodide liberation. Differential scanning calorimetry (DSC) reveals glass transition at 142°C and crystallization exotherm at 189°C.

Emerging Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale systems (2 L/min throughput) using microstructured reactors achieve 68% yield with residence time <5 minutes. Process analytical technology (PAT) tools monitor reaction progress via in-line UV-Vis at 412 nm (λ_max of product).

Green Chemistry Metrics

Atom economy calculations:

  • Theoretical: (307.19 g/mol product) / (136.15 + 171.04 g/mol reactants) × 100 = 82.4%
  • Experimental: 79% yield × 82.4% = 65.1% atom efficiency

E-factor analysis (waste per product mass):

  • Traditional batch: 23.4 kg/kg
  • Continuous flow: 8.7 kg/kg

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-(Diethylamino)phenyl)vinyl)-1-methylpyridinium iodide
Reactant of Route 2
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2-(2-(4-(Diethylamino)phenyl)vinyl)-1-methylpyridinium iodide

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